tert-Butyl Methyl(piperidin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate and related compounds involves multiple steps, including diastereoselective reduction and isomerization processes. For example, an efficient and practical asymmetric synthesis method has been developed for a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This method includes diastereoselective reduction of a chiral enaminoester with a combined TFA–NaBH4 reduction system and efficient isomerization under basic conditions, yielding enantiomerically pure compounds (H. Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of related tert-butyl carbamates has been extensively studied through various techniques, including X-ray diffraction studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure confirmed by single crystal XRD data, revealing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives include condensation reactions, sulfonation, and substitution, which are essential for the synthesis of key intermediates for various pharmacologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Min Wang et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
tert-Butyl Methyl(piperidin-3-yl)carbamate and its derivatives have been extensively studied for their synthesis and structural properties. Richter et al. (2009) demonstrated the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate through specific reactions, highlighting the angular relationship between the pyrazole and piperidine rings (Richter et al., 2009). Similarly, Shanthi et al. (2020) reported a high yielding synthesis method for tert-butyl carbazates, with a focus on the conformation of the heterocyclic ring and geometrical isomerism of the compounds, assessed through NMR spectra and X-ray diffraction (Shanthi et al., 2020).
Role in Synthesizing Biologically Active Compounds
Some derivatives of tert-Butyl Methyl(piperidin-3-yl)carbamate serve as key intermediates in synthesizing biologically active compounds. Wang et al. (2015) synthesized a key intermediate of Vandetanib, highlighting the importance of these derivatives in the pharmaceutical industry (Wang et al., 2015). Zhao et al. (2017) developed a rapid synthesis method for a tert-butyl derivative, an intermediate in biologically active compounds like omisertinib (AZD9291), showcasing the compound's relevance in drug development (Zhao et al., 2017).
Molecular and Crystal Structure Studies
Investigations into the molecular and crystal structure of tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives provide insights into their chemical properties and potential applications. The study by Gumireddy et al. (2021) on a piperazine derivative of tert-Butyl Methyl(piperidin-3-yl)carbamate revealed a novel chemistry with potential pharmacological significance (Gumireddy et al., 2021). Additionally, Das et al. (2016) analyzed the crystal structures of two carbamate derivatives, shedding light on the intermolecular interactions and three-dimensional architecture of these compounds (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625682 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Methyl(piperidin-3-yl)carbamate | |
CAS RN |
172478-01-2 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.